molecular formula C18H21NO4 B5448342 3,4,5-trimethoxy-N-(2-methylbenzyl)benzamide

3,4,5-trimethoxy-N-(2-methylbenzyl)benzamide

Cat. No.: B5448342
M. Wt: 315.4 g/mol
InChI Key: JVPIFHSTMHCFMT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is a chemical compound with the linear formula C17H19NO4 . It has a molecular weight of 301.345 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxy-N-(2-methylbenzyl)benzamide is defined by its linear formula C17H19NO4 . Unfortunately, specific details about its 3D structure or other structural characteristics are not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.345 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-7-5-6-8-13(12)11-19-18(20)14-9-15(21-2)17(23-4)16(10-14)22-3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPIFHSTMHCFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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